Palustradienal

Description

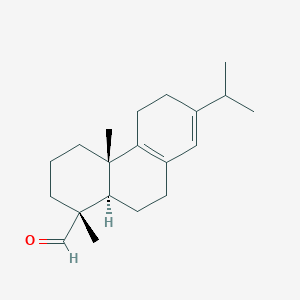

Structure

3D Structure

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-1-carbaldehyde |

InChI |

InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12-14,18H,5-11H2,1-4H3/t18-,19-,20+/m0/s1 |

InChI Key |

MDWQSNIQXHNTCK-SLFFLAALSA-N |

Isomeric SMILES |

CC(C)C1=CC2=C(CC1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C=O)C |

Canonical SMILES |

CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C=O)C |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of Palustradienal

Occurrence in Coniferous Species

Coniferous trees, members of the division Pinophyta, are notable sources of palustradienal. Its presence has been documented in several species within this group.

Presence in Pinus Species Oleoresin

Species belonging to the genus Pinus are particularly known to contain this compound in their oleoresin. Oleoresin is a viscous secretion produced by these trees, playing roles in defense against herbivores and pathogens, as well as sealing wounds researchgate.net.

Localization within Oleoresin Secretory Structures

Within Pinus species, oleoresin, and thus likely this compound, is localized within specialized secretory structures. These structures include resin ducts and vesicles found in various plant tissues researchgate.netresearchgate.net. In seeds of some conifers, resin vesicles develop between the layers of the seed coat researchgate.net. For instance, in Abies amabilis and Tsuga mertensiana, resin vesicles are located between the sarcotesta and sclerotesta layers, while in Thuja plicata, they are found between the sarcotesta and endotesta layers researchgate.net.

Variations in this compound Content Across Pinus Tissues (e.g., needles, stems, roots)

The concentration of this compound can vary depending on the specific tissue within a Pinus tree. Studies on Pinus nigra subsp. laricio (Calabrian pine) have shown that this compound is detected in various tissues, including young needles, mature needles, bark and xylem from leader stems, bark and xylem from interwhorl stems, and roots mdpi.comnih.gov. While diterpene resin acids are often the most abundant diterpenoids across all examined tissues, aldehydes like this compound are typically present in lower amounts mdpi.comnih.gov.

Research on Pinus nigra subsp. laricio indicated that olefins and their corresponding aldehydes, including this compound, were found in all tested tissues, although at different relative concentrations compared to other Pinus species like P. contorta and P. banksiana mdpi.com.

Interspecies Differences in this compound Accumulation within Pinaceae

The accumulation of this compound can differ among various species within the Pinaceae family. While this compound has been identified in Pinus species such as Pinus nigra subsp. laricio, the qualitative and quantitative profiles of diterpenoids, including this compound, are known to be species-specific mdpi.comnih.gov. Different Pinus species exhibit variations in the relative concentrations of the olefins and aldehydes present in their tissues mdpi.com.

Detection in Other Gymnosperms and Plant Families

Beyond the Pinus genus, diterpenoid metabolites, including those structurally related to this compound, are found in other gymnosperms. For example, structurally related labdane-type diterpenoids are defense metabolites in many Cupressaceae species mdpi.com. While the search results confirm the presence of diterpenoids in other gymnosperm families like Cupressaceae and Taxaceae, specific mentions of this compound in these families were not prominent mdpi.com. The International Plant Names Index (IPNI) provides a database of plant names but does not detail chemical compositions ipni.org.

Detection in Other Biological Systems

While primarily associated with plants, particularly conifers, one search result indicated the detection of this compound in a study investigating metabolites of intestinal flora that could serve as diagnostic markers for mild cognitive impairment frontiersin.orgnih.govresearchgate.net. This suggests a potential presence or metabolic link in biological systems beyond plants, although its origin and role in this context would require further investigation. Other search results discussing "biological systems" focused on topics like critical state identification, interfaces between nanoelectronic and biological systems, or sources of carbon monoxide, and did not mention this compound nih.govoatext.comnih.govrecovercovid.orgcsic.esnih.gov.

Data Tables

Based on the available search results, detailed quantitative data on this compound content across different tissues and species is limited in the provided snippets. However, we can summarize the presence of this compound in different Pinus nigra subsp. laricio tissues as mentioned in the text.

| Tissue Type | This compound Presence | Notes |

| Young Needles | Detected | Present in trace amounts mdpi.com. |

| Mature Needles | Detected | Present in trace amounts mdpi.com. |

| Leader Stem (Bark and Xylem) | Detected | Present in trace amounts mdpi.com. |

| Interwhorl Stem (Bark and Xylem) | Detected | Present in trace amounts mdpi.com. |

| Roots | Detected | Present in trace amounts mdpi.com. |

Note: The term "trace amounts" is used as per the source mdpi.com. Relative concentrations vary between tissues and species.

Identification in Plant Sap (e.g., Olive Xylem Sap Metabolome)

This compound has been observed in the xylem sap metabolome of plants, such as Olea europaea (olive). Studies investigating the metabolic profile of olive xylem sap under different soil management systems have identified this compound among the detected compounds. For instance, a metabolomic analysis of olive xylem sap demonstrated that the concentration of certain compounds, including terpenoids like palustradiene (B1203301) and abieta-7,13-diene, can be influenced by soil management practices wikipedia.orgnih.govnih.gov. While palustradiene is a related diterpene, this compound itself was listed as a compound found in volatile oils from Cryptomeria japonica wood, suggesting its presence in plant volatile profiles researchgate.net. The presence of such diterpenoids in xylem sap suggests their transport within the plant and potential roles in plant defense or signaling. Research indicates that xylem sap contains a wide array of compounds involved in plant secondary metabolism, including terpenoids, which play roles in chemical defense, growth regulation, and signal transduction wikipedia.org.

Data from a study on Cryptomeria japonica wood volatile oils indicated the presence of palustradiene with varying relative content depending on tree age researchgate.net. While this study focused on volatile oils and not specifically xylem sap, it reinforces the occurrence of palustradiene, a closely related diterpene to this compound, in woody plant tissues.

Observation in Fermentation Processes and Microbial Metabolomics

Microbial fermentation processes have also been identified as a source where this compound can be observed. Non-targeted metabolomics analysis of whey fermented by Kluyveromyces marxianus strain KM812 revealed this compound as one of the differential metabolites. nih.govlipidmaps.org. This suggests that certain yeasts, such as K. marxianus, or the microbial consortia involved in whey fermentation, can produce or metabolize compounds like this compound. The study identified a total of 151 differential metabolites during the fermentation process, highlighting the complex biochemical transformations that occur nih.govlipidmaps.org. These metabolites were categorized into groups including amino acids, peptides, fatty acids, carbohydrates, and benzoic acids and derivatives, indicating a broad impact of fermentation on the whey's chemical composition nih.govlipidmaps.org.

Presence in Intestinal Microbiota Metabolomic Profiles

This compound has also been detected in the metabolomic profiles of intestinal microbiota, particularly in studies investigating the gut-brain axis and its relation to neurological conditions. In an analysis of the metabolites of intestinal flora from patients with mild cognitive impairment (MCI), this compound was identified as a differential metabolite. thegoodscentscompany.comnih.govnih.gov. This finding suggests that the microorganisms residing in the human gut can produce or modify compounds that result in the presence of this compound in the intestinal environment. The study identified this compound among a list of differential metabolites in positive ion mode, including various amino acids and other organic compounds, when comparing different cognitive groups. thegoodscentscompany.comnih.gov. The analysis of intestinal flora products provides insights into the complex relationship between gut microbiota and host health, and the presence of compounds like this compound in these profiles warrants further investigation into their potential biological significance within the host. thegoodscentscompany.com.

Biosynthesis and Metabolic Pathways of Palustradienal

Primary Diterpenoid Precursors

The journey to Palustradienal begins with fundamental precursor molecules that serve as the foundation for a vast array of diterpenoids.

Role of Geranylgeranyl Diphosphate (B83284) (GGPP) as a Universal Diterpenoid Precursor

At the heart of diterpenoid biosynthesis is Geranylgeranyl Diphosphate (GGPP), a C20 isoprenoid. nih.gov It is universally recognized as the common precursor for the entire class of diterpenoids, including this compound. researchgate.netthieme-connect.comchinesechemsoc.org GGPP itself is assembled from five-carbon isoprene (B109036) units, specifically isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov The formation of GGPP is a critical initial step, setting the stage for the subsequent cyclization reactions that lead to the immense structural diversity observed in diterpenoids. researchgate.netnih.gov

Formation of Cyclic Diterpene Hydrocarbon Skeletons

Following the synthesis of the linear GGPP molecule, the next crucial phase is its cyclization to form various hydrocarbon skeletons. This process is a key determinant of the final diterpenoid structure. The transformation of the acyclic GGPP into complex multi-ring structures is a remarkable feat of biological catalysis. nih.gov This cyclization can lead to a wide variety of bicyclic, tricyclic, and tetracyclic diterpene frameworks. jmb.or.krmdpi.com The specific stereochemistry and conformation of the initial cyclization product, a bicyclic intermediate, dictates the subsequent rearrangements and further cyclizations that ultimately give rise to the diverse range of diterpenoid skeletons. nih.gov

Enzymology of this compound Formation

The formation of this compound is orchestrated by a specific class of enzymes known as diterpene synthases (DTPSs), which are responsible for assembling the characteristic abietane (B96969) skeleton.

Involvement of Diterpene Synthases (DTPSs) in Abietane Skeleton Assembly

Diterpene synthases are the master architects in the biosynthesis of abietane-type diterpenoids. researchgate.netthieme-connect.comchinesechemsoc.org These enzymes catalyze the intricate cyclization of GGPP into the foundational abietane hydrocarbon structure. oup.com The assembly of the abietane skeleton is a multi-step process that often involves two distinct types of catalytic activity, typically housed within either a single bifunctional enzyme or two separate monofunctional enzymes. oup.comnih.gov These are referred to as Class I and Class II activities. The Class II activity initiates the cyclization of GGPP to a bicyclic intermediate, which is then further cyclized by the Class I activity to form the tricyclic abietane core. jmb.or.krnih.gov

Research has led to the identification and functional characterization of specific diterpene synthase isoforms involved in the biosynthesis of abietadiene and related compounds like palustradiene (B1203301). For instance, studies on various plant species, including conifers, have elucidated the roles of different DTPSs. oup.com Some of these enzymes have been shown to produce a mixture of diterpene olefins, including abietadiene, neoabietadiene, and palustradiene. nih.gov The functional characterization of these enzymes often involves expressing the corresponding genes in a microbial host system and analyzing the resulting diterpene products. This approach has been instrumental in confirming the catalytic function of numerous DTPSs and understanding their product profiles. frontiersin.org For example, a levopimaradiene (B1200008) synthase has been characterized that also produces abietadiene and palustradiene as minor products. enzyme-database.org

Transcriptomic analysis has emerged as a powerful tool for identifying the genes encoding diterpene synthases in tissues where this compound and related compounds are produced. nih.govwikipedia.org By analyzing the complete set of RNA transcripts in a specific tissue, researchers can identify genes that are highly expressed and likely involved in the biosynthesis of the target compounds. nih.govgeneviatechnologies.complos.org This approach has been successfully used to identify candidate DTPS genes from various plant sources. jmb.or.krnih.gov Subsequent functional characterization of these candidate genes can then confirm their role in the biosynthetic pathway. For example, transcriptome analysis of Tripterygium wilfordii suspension cell cultures led to the identification of eight putative diterpene synthase genes, some of which were later confirmed to be involved in the production of abietane-type diterpenoids. nih.gov

Functional Characterization of Specific DTPS Isoforms Related to Abietadiene/Palustradiene Biosynthesis

Role of Cytochrome P450 Monooxygenases (CYP450s) in Oxidation

The conversion of diterpene olefins into a variety of oxygenated compounds, including aldehydes like this compound, is primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s). oup.comnih.govmdpi.com These enzymes are a diverse superfamily of heme-containing proteins that play crucial roles in the biosynthesis of numerous plant secondary metabolites, such as hormones, defensive compounds, and fatty acids. ebi.ac.uk In the context of this compound biosynthesis, CYP450s are responsible for the sequential oxidation of the precursor molecule, palustradiene. nih.gov

Characterization of CYP720B4-like Enzymes in Aldehyde Formation

A key enzyme identified in the formation of diterpene resin acids and their aldehyde precursors is CYP720B4. oup.comnih.gov Studies on Sitka spruce (Picea sitchensis) have characterized CYP720B4 as a multifunctional enzyme capable of acting on multiple substrates. oup.comnih.gov This enzyme has been shown to catalyze the consecutive oxidations at the C-18 position of various diterpenoid substrates, leading to the formation of an array of diterpene alcohols, aldehydes, and acids. oup.comnih.gov

Research involving the expression of CYP720B4 in metabolically engineered yeast and Escherichia coli has demonstrated its activity with a wide range of diterpenoids. oup.comnih.gov Specifically, in vitro assays have confirmed that CYP720B4 can transform palustradiene into palustradienol (B1251280) and subsequently into this compound. nih.gov The enzyme exhibits broad substrate promiscuity, being active with at least 24 different diterpenoid compounds. oup.comnih.gov

Catalytic Mechanisms of Sequential Oxidations in this compound Biosynthesis

The biosynthesis of this compound from its olefin precursor, palustradiene, involves a two-step sequential oxidation process catalyzed by CYP450 enzymes like CYP720B4. oup.comnih.gov This process is a hallmark of many P450-catalyzed reactions where an intermediate product remains bound to the active site for a subsequent round of oxidation. nih.gov

The catalytic cycle of CYP450s is a complex process that utilizes a heme cofactor. researchgate.net The general mechanism involves the activation of molecular oxygen to form a highly reactive ferryl-oxo intermediate (Compound I). nih.govresearchgate.net This intermediate is a powerful oxidant capable of inserting an oxygen atom into a C-H bond of the substrate.

In the case of this compound biosynthesis, the first oxidation step converts palustradiene to palustradienol. The second oxidation then converts the alcohol, palustradienol, to the aldehyde, this compound. nih.gov This sequential oxidation is a common theme in the biosynthesis of diterpene resin acids, where the same enzyme can catalyze multiple oxidation steps on the same substrate molecule. oup.comnih.gov

Metabolic Flux and Regulation of this compound Biosynthesis

The production of this compound is not an isolated process but is integrated into the broader metabolic network of the plant. The flow of metabolites through this pathway is influenced by a combination of genetic and environmental cues, and it is in dynamic competition with other metabolic branches that utilize the same precursors.

Genetic and Environmental Factors Modulating Biosynthetic Pathways

The biosynthesis of plant secondary metabolites, including diterpenoids like this compound, is under the control of both genetic and environmental factors. mdpi.comfrontiersin.orgnih.gov Gene expression of the biosynthetic enzymes, such as diterpene synthases and CYP450s, is often regulated by transcription factors. mdpi.com These regulatory proteins can respond to various internal and external signals, thereby modulating the metabolic flux towards the production of specific compounds.

Environmental stresses are known to be significant modulators of secondary metabolite biosynthesis. nih.govoregonstate.edu Factors such as light intensity and quality, temperature, water availability, and nutrient levels can all influence plant growth and, consequently, the production of defensive compounds. oregonstate.edu For instance, induction of diterpene resin acid biosynthesis, which includes this compound, has been observed in response to methyl jasmonate treatment, a signaling molecule involved in plant defense responses. oup.comnih.gov Abiotic stresses like drought, salinity, and extreme temperatures have been shown to affect the accumulation of various secondary metabolites in different plant species. frontiersin.orgnih.gov

Interplay with Other Diterpenoid Metabolic Branches

The biosynthesis of this compound is part of the larger diterpenoid metabolic pathway, which also gives rise to a wide array of other important compounds, including gibberellin phytohormones. nih.govmdpi.com These pathways all utilize the common C20 precursor, geranylgeranyl diphosphate (GGPP). nih.govmdpi.com

The allocation of GGPP between different diterpenoid branches represents a critical regulatory point in the metabolic network. nih.gov There is an inherent competition between the pathways of specialized metabolism, which produce defense compounds like this compound, and the pathways of general metabolism, which produce essential compounds like gibberellins. nih.govmdpi.com The enzymes at the entry points of these competing branches, the diterpene synthases, play a crucial role in determining the metabolic fate of GGPP. The relative expression levels and catalytic efficiencies of these enzymes will dictate the flow of intermediates towards either defense or developmental processes.

Analytical Methodologies for the Characterization and Quantification of Palustradienal

Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Oleoresin Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for profiling the chemical constituents of oleoresins, which are complex mixtures of terpenes, diterpenes, and other resinous materials. nih.govcropj.com The GC component separates individual compounds from the mixture based on their boiling points and affinity for the stationary phase within the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and enabling identification. chromatographyonline.com

In the context of oleoresin analysis, GC-MS can be used to create a detailed chemical profile, or "fingerprint," of the sample. For instance, a study on the oleoresin of Copaifera langsdorffii used GC-MS to characterize its volatile and non-volatile fractions, identifying numerous sesquiterpenes and derivatized diterpene acids. nih.gov Although Palustradienal itself is a diterpenoid aldehyde, the methodology for its analysis would be similar. For non-volatile diterpenoids, a derivatization step is often required to increase their volatility for GC analysis. nih.govchromatographyonline.com The resulting mass spectra can be compared against extensive libraries, such as the NIST and Wiley-Adams libraries, to identify known compounds or provide clues to the structure of novel ones. cropj.com

Table 1: Application of GC-MS in Natural Product Analysis

| Analytical Step | Description | Relevance for this compound |

|---|---|---|

| Sample Preparation | Extraction of oleoresin from the plant source. For non-volatile components, a derivatization step (e.g., methylation) may be necessary to increase volatility. | This compound would be extracted along with other terpenoids. Derivatization might be needed depending on the specific GC conditions. |

| GC Separation | The vaporized sample is injected into a GC column. Compounds are separated based on their volatility and interaction with the stationary phase. | Separates this compound from other structurally similar diterpenes and other components of the oleoresin. |

| MS Detection | Eluted compounds are ionized (commonly by electron ionization) and fragmented. The mass spectrometer detects the parent ion and characteristic fragment ions. | Provides a mass spectrum for this compound, which serves as a molecular fingerprint for identification and structural elucidation. |

| Data Analysis | The obtained mass spectrum is compared with spectral libraries for identification. Quantification can be performed using calibration standards. | Confirms the presence of this compound and allows for its quantification within the oleoresin sample. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) in Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in metabolomics and the analysis of natural products, particularly for compounds that are non-volatile or thermally labile, which includes many diterpenoids. wikipedia.orgthermofisher.com The technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. wikipedia.orgnih.gov LC-MS is adept at analyzing complex biological samples to detect and identify a wide spectrum of metabolites. wikipedia.org

A significant advancement in this area is the use of Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer. researchgate.netfrontiersin.org UHPLC utilizes columns with smaller particles, leading to much faster separations, higher resolution, and improved sensitivity compared to conventional HPLC. researchgate.net The QTOF mass analyzer provides high-resolution, accurate mass measurements, which is crucial for determining the elemental composition of an unknown compound and distinguishing between molecules with very similar masses. mdpi.comnih.gov This makes UHPLC-QTOF-MS an essential tool for untargeted metabolomics, where the goal is to comprehensively profile all metabolites in a sample. frontiersin.orgplos.org For example, this method has been successfully used to characterize the metabolomic profiles of edible fungi and tea, identifying dozens of differential metabolites, including lipids, amino acids, and organic acids. frontiersin.orgplos.org In the study of diterpenoids, LC-MS/MS-based molecular networking has been used to discover and identify novel compounds in coffee extracts. maxapress.com

Table 2: Features of LC-MS and UHPLC-QTOF-MS in Metabolomics

| Feature | Description | Advantage for this compound Analysis |

|---|---|---|

| Separation | LC/UHPLC separates compounds in a liquid mobile phase based on their physicochemical properties (e.g., polarity) and interaction with a stationary phase. thermofisher.com | Excellent for separating this compound from a complex plant extract containing numerous polar and non-polar compounds. |

| Ionization | Soft ionization techniques like Electrospray Ionization (ESI) transfer ions from the liquid phase to the gas phase with minimal fragmentation. nih.gov | Preserves the molecular ion of this compound, allowing for accurate mass determination. |

| Mass Analysis (QTOF) | Provides high-resolution and accurate mass data for both parent and fragment ions (in MS/MS mode). mdpi.comnih.gov | Enables the confident determination of this compound's elemental formula and aids in its structural confirmation. |

| Sensitivity & Speed | UHPLC offers rapid analysis times and high sensitivity, allowing for the detection of low-abundance metabolites. researchgate.net | Facilitates high-throughput screening of samples and detection of trace amounts of this compound. |

Spectroscopic Elucidation Methods

While chromatography separates compounds, spectroscopy is used to determine their chemical structure. For a novel or unconfirmed compound like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for complete structural elucidation. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. libretexts.orgbruker.com It is based on the magnetic properties of atomic nuclei. libretexts.org When placed in a strong magnetic field, certain nuclei (like ¹H and ¹³C) can absorb radiofrequency energy and transition between nuclear spin states. The precise frequency absorbed is highly dependent on the local chemical environment, providing a unique fingerprint of the molecule's structure. libretexts.org NMR is indispensable for the structural elucidation of organic compounds, from simple molecules to complex natural products like diterpenoids. researchgate.netnih.gov

One-dimensional (1D) NMR experiments are the starting point for structural characterization. emerypharma.com

¹H-NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of protons of each type (integration), and how they are coupled to neighboring protons (spin-spin splitting). emerypharma.com For a molecule like this compound, ¹H-NMR would reveal signals for its aldehydic proton, olefinic protons, and the various methyl and methylene (B1212753) groups in its diterpenoid skeleton.

¹³C-NMR (Carbon NMR): This technique provides a spectrum showing a peak for each unique carbon atom in the molecule. emerypharma.com The chemical shift of each peak indicates the type of carbon (e.g., C=O, C=C, C-O, CH₃, CH₂, CH). This is crucial for determining the carbon backbone of this compound. nih.gov Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. emerypharma.com

While 1D NMR provides a list of the molecular parts, two-dimensional (2D) NMR experiments reveal how these parts are connected. emerypharma.comresearchgate.net These experiments are essential for assembling the complete structure of complex molecules like diterpenoids. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. emerypharma.com It helps establish proton-proton connectivity within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which proton is directly attached to which carbon atom. emerypharma.comresearchgate.net It is a powerful tool for definitively assigning proton signals to their corresponding carbons in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. emerypharma.comresearchgate.net This is arguably the most critical experiment for piecing together the entire molecular structure, as it connects the fragments established by COSY by showing correlations across quaternary carbons and heteroatoms. nih.gov

Table 3: Key NMR Experiments for Structural Elucidation of Diterpenoids

| NMR Experiment | Information Provided | Application to this compound Structure |

|---|---|---|

| ¹H-NMR | Provides data on proton environments, integration, and splitting patterns. emerypharma.com | Identifies key functional group protons (aldehyde, vinyl) and maps out protonated regions. |

| ¹³C-NMR / DEPT | Counts the number of unique carbons and identifies their type (C, CH, CH₂, CH₃). emerypharma.com | Determines the total carbon count and identifies the carbonyl, olefinic, and aliphatic carbons. |

| COSY | Shows ¹H-¹H spin-coupling correlations, revealing adjacent protons. researchgate.net | Establishes connectivity within the rings and side chains of the diterpenoid framework. |

| HSQC | Correlates each proton with its directly attached carbon. nih.gov | Assigns specific protons to specific carbons in the this compound skeleton. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). nih.govresearchgate.net | Connects molecular fragments to build the complete carbon skeleton and confirms functional group placement. |

One-Dimensional (e.g., 1H-NMR, 13C-NMR) Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Advanced Analytical Approaches in Complex Biological Matrices

Analyzing this compound within its natural source, such as a plant extract, presents challenges due to the presence of thousands of other metabolites. Advanced analytical strategies combining chromatography with high-resolution mass spectrometry are employed to navigate this complexity.

Non-targeted metabolomics is a comprehensive approach used to simultaneously measure as many small molecules (metabolites) as possible in a biological sample. biorxiv.org This global profiling is typically performed using liquid chromatography coupled to high-resolution mass spectrometry (LC-MS), which separates the complex mixture of compounds and then provides accurate mass and fragmentation data for each. frontiersin.org

In the context of studying a plant that produces this compound, a non-targeted metabolomics experiment would generate a chemical snapshot of the plant's metabolome. This would reveal not only this compound but also its biosynthetic precursors (e.g., other diterpenes), downstream products, and other related secondary metabolites. frontiersin.org This approach allows researchers to understand the broader metabolic network in which this compound is involved, without needing to look for specific compounds beforehand. biorxiv.orgfrontiersin.org

Comparative metabolomics builds upon non-targeted profiling by comparing the metabolomes of two or more groups of samples to identify statistically significant differences in metabolite accumulation. nih.gov This is a powerful hypothesis-generating tool used to understand how metabolite levels change in response to genetic or environmental factors. peerj.commdpi.com For instance, researchers might compare different plant varieties, tissues, or plants grown under different stress conditions (e.g., with and without methyl jasmonate treatment, a known inducer of defense compounds). nih.govfrontiersin.org

By applying statistical analyses like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), scientists can pinpoint the metabolites that are significantly up- or down-regulated between the sample groups. frontiersin.orgpeerj.com This could reveal, for example, that a particular variety of plant produces significantly more this compound, or that its production is induced by insect attack, providing insights into its biological function and potential for optimized production. biorxiv.orgvt.edu

| Metabolite | m/z | Retention Time (min) | Relative Abundance (Control Group) | Relative Abundance (Treated Group) | Fold Change | P-value |

|---|---|---|---|---|---|---|

| This compound | 286.2297 | 12.5 | 150,000 | 950,000 | 6.33 | <0.01 |

| Isopimaric Acid | 302.2246 | 11.8 | 80,000 | 110,000 | 1.38 | >0.05 |

| Abietic Acid | 302.2246 | 13.1 | 210,000 | 1,500,000 | 7.14 | <0.01 |

In natural product drug discovery, a major challenge is avoiding the repeated isolation and identification of known compounds. chimia.ch De-replication is the process of rapidly identifying known substances in a biological extract at an early stage, allowing researchers to focus their efforts on novel molecules. researchgate.netnih.gov

Modern de-replication strategies heavily rely on LC-DAD-MS (Liquid Chromatography-Diode Array Detection-Mass Spectrometry). researchgate.net An extract is analyzed to generate a dataset for each peak in the chromatogram, including its retention time, UV-Vis spectrum, molecular weight (from MS), and MS/MS fragmentation pattern. chimia.ch This multi-faceted data is then automatically compared against comprehensive natural product databases. nih.govresearchgate.net

If the data for a peak in the sample perfectly matches the database entry for this compound (as shown in the example table below), the compound is "de-replicated," or identified as known. researchgate.net This process is critical for efficiently screening large collections of natural extracts for new bioactive compounds. researchgate.netnih.gov

| Analytical Data | Observed in Sample | Database Value for this compound | Match Status |

|---|---|---|---|

| Retention Time (min) | 12.5 | 12.5 ± 0.2 | ✔ |

| UV λmax (nm) | 242 | 242 | ✔ |

| Molecular Ion [M+H]⁺ (m/z) | 287.2369 | 287.2375 | ✔ |

| MS/MS Fragments (m/z) | 269, 241, 199 | 269, 241, 199 | ✔ |

Ecological and Biological Significance of Palustradienal

Role in Plant Defense Mechanisms

Palustradienal is an integral component of the chemical arsenal (B13267) that plants deploy to protect themselves from a variety of external threats. Its function is most prominently observed within the oleoresin of conifers, a specialized secretion that is critical for surviving herbivore and pathogen attacks.

Conifer oleoresin is a complex mixture of monoterpenes, sesquiterpenes, and diterpenoids that constitutes a primary defensive barrier. nih.gov This resin accumulates at wound sites, physically sealing injuries and chemically repelling or killing invaders. nih.gov this compound, as a diterpene aldehyde, is a precursor in the biosynthesis of major diterpene resin acids (DRAs). researchgate.net These DRAs are a crucial non-volatile component of the oleoresin, providing a long-lasting chemical defense. nih.govmdpi.com The specific composition of the oleoresin, including the diterpenes derived from intermediates like this compound, plays a central role in the chemical ecology of conifers, influencing interactions with bark beetles and their associated fungal pathogens. nih.govnih.gov The diversity of these terpenes is generated by a family of enzymes known as terpene synthases (TPS) and is further modified by other enzymes like cytochromes P450. researchgate.netnih.gov

Plants have evolved sophisticated mechanisms to sense and respond to attacks from herbivores and pathogens. sciencedaily.comslideshare.net Conifers, in particular, utilize their oleoresin system as both a constitutive (always present) and an inducible defense. nih.govnih.gov When a plant is damaged by an insect, such as a bark beetle, or attacked by a fungus, it can ramp up the production of oleoresin. nih.gov Diterpenoids within the oleoresin, including resin acids synthesized from precursors like this compound, have demonstrated toxicity and antifeedant properties against various insects. mdpi.com For example, compounds like abietic acid and isopimaric acid can inhibit the growth of pathogenic fungi vectored by bark beetles. nih.gov The release of these defensive chemicals is a direct response to the pressure exerted by these organisms, forming a dynamic and crucial aspect of plant survival. nih.govnih.gov

Table 1: Role of Oleoresin Components in Plant Defense

Component Class General Role in Defense Specific Examples of Action Relevant Citation(s) Monoterpenes & Sesquiterpenes (Volatiles) Toxic to insects, act as solvents for non-volatile components, signaling molecules. Component of "turpentine" that can flush out and poison bark beetles. nih.gov Diterpenoids (e.g., Resin Acids) Primary non-volatile defense, toxicity, antifeedant properties, antimicrobial action. Inhibit spore germination and mycelial growth of pathogenic fungi; deter insect feeding. [30, 38] This compound (Diterpene Aldehyde) Intermediate in the biosynthesis of diterpene resin acids. Serves as a precursor to terminal defense compounds like abietic and dehydroabietic acid. [7, 38]

A plant's ability to defend itself is significantly influenced by abiotic environmental factors. mdpi.comnih.gov Stressors such as drought, extreme temperatures, and exposure to pollutants like ozone can compromise a conifer's defensive capabilities. mdpi.complantarc.com Drought stress, for instance, can weaken a tree and reduce its capacity for oleoresin production, making it more susceptible to bark beetle attacks. researchgate.net Similarly, elevated ground-level ozone can cause direct cellular damage, reduce photosynthesis, and alter the plant's metabolism, potentially impairing the biosynthesis of defense compounds. nih.govyoutube.comepa.gov Climate change is expected to increase the frequency and severity of these stressors, which may limit the effectiveness of oleoresin-based defenses against expanding pest ranges. nih.govmdpi.comservice.gov.uk The production of defensive metabolites is thus intrinsically linked to the plant's interaction with its physical environment. cas.cz

Table 2: Impact of Environmental Stressors on Conifer Defense

Environmental Stressor Physiological Effect on Plant Impact on Oleoresin-Based Defense Relevant Citation(s) Drought Causes water stress, reduces photosynthesis and growth. Can lead to reduced oleoresin production, increasing susceptibility to pests. [11, 16] Temperature Extremes Affects enzyme activity and overall metabolic rate. Warming can alter pest life cycles and stress trees; freezing can cause physical damage. [4, 18] Ozone (O₃) Pollution Causes oxidative damage to cells, impairs photosynthesis. Reduces plant growth and can alter the production of defensive metabolites. [9, 35, 43] Climate Change Leads to increased frequency of drought, heatwaves, and shifting habitats. May create a mismatch between conifer defenses and new or more aggressive pest pressures. [4, 6, 36]

Response to Herbivore and Pathogen Pressure

Contribution to Plant Physiological Processes

Beyond direct defense, this compound and its related compounds are involved in the broader physiological and metabolic functioning of the plant, helping it to perceive and adapt to its surroundings.

Plants constantly adjust their metabolism in response to environmental cues such as light, temperature, and water availability. nih.govnih.gov This metabolic modulation allows the plant to acclimate to changing conditions. nih.gov The synthesis of compounds like this compound is part of this larger metabolic network. slu.se Environmental signals are perceived by the plant and translated into changes in gene expression and enzyme activity, which in turn alters the plant's metabolomic profile. biostimulant.comfrontiersin.org For example, light intensity can affect the production of sugars, amino acids, and secondary metabolites. nih.gov The application of certain biostimulants has also been shown to trigger distinctive metabolomic signatures, including the modulation of pathways involved in phytohormone biosynthesis and stress-protectant compounds. frontiersin.orgmdpi.com The biosynthesis of diterpenes is thus regulated as part of a plant-wide response to the sum of external signals it receives.

Plants are not passive organisms; they can communicate with each other, often using chemical signals. frontiersin.orgresearchgate.net Volatile organic compounds (VOCs), which include many terpenes, can be released into the air by a damaged plant. iflscience.comscitechdaily.com Neighboring plants can perceive these airborne cues, which can prime or induce their own defense systems in preparation for a potential threat. scitechdaily.comnih.gov While diterpene aldehydes like this compound are generally considered non-volatile, the broader terpene family to which they belong is central to this phenomenon. biorxiv.org This plant-to-plant communication can trigger systemic resistance, often involving signaling pathways regulated by key plant hormones like jasmonic acid and salicylic (B10762653) acid. biorxiv.orgplos.org This chemical communication network allows for a coordinated defense response at the community level. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Abietic acid |

| Dehydroabietic acid |

| Isopimaric acid |

| Jasmonic acid |

| Salicylic acid |

| Monoterpenes |

| Sesquiterpenes |

| Diterpenoids |

Modulation of Metabolomic Profiles in Response to Environmental Signals

Metabolite in Microbiota Systems

This compound, a diterpenoid compound, has been identified as a metabolite within complex microbial environments, highlighting its relevance in the metabolic interplay of microbiota systems. Research in both controlled fermentation processes and the human gut has pointed to the presence of this compound, suggesting its production or modification by microbial activity.

Presence as a Metabolite in Fermentation and Microbial Cultures

Scientific investigations into the metabolic byproducts of fermentation have identified this compound in microbial cultures. A study utilizing a non-targeted metabolomics approach with liquid chromatography-mass spectrometry (LC-MS) analyzed the metabolite profile of whey fermented by the yeast Kluyveromyces marxianus KM812. researchgate.net This research demonstrated a significant enrichment of metabolites over time, with 151 differential metabolites being identified. researchgate.net this compound was noted among the diverse compounds present in the fermented whey, which were broadly classified into categories such as amino acids, peptides, fatty acids, and carbohydrates. researchgate.net

The following table summarizes the context in which this compound was identified during whey fermentation.

| Research Focus | Microorganism | Substrate | Analytical Method | Key Finding | Reference |

| Metabolite profile changes during fermentation | Kluyveromyces marxianus KM812 | Whey | LC-MS | Identification of 151 differential metabolites, including this compound. | researchgate.net |

Identification in Gut Metabolomics Research

The significance of this compound extends to the human gut microbiome, where it has been detected in metabolomics studies. Research aimed at understanding the link between intestinal flora metabolites and cognitive health has pinpointed this compound as a molecule of interest. nih.govfrontiersin.org In a comparative analysis of fecal metabolites from individuals with mild cognitive impairment, this compound was identified as one of 19 differential metabolites when comparing a progressive cognitive decline group to a stable group. nih.gov The detection of this compound suggests a connection between its presence and the metabolic functions of the gut microbiota, particularly in relation to neurological health. nih.govfrontiersin.org

The table below details the findings from the gut metabolomics study that identified this compound.

| Research Area | Sample Type | Patient Groups | Analytical Finding | Identified Differential Metabolites (Positive Ion Mode) | Reference |

| Gut microbiota and cognitive function | Fecal | Mild Cognitive Impairment (Progressive vs. Unchanging) | This compound as a differential metabolite | L-Proline, Mesaconate, Lysine, Perillyl alcohol, Indoleacetaldehyde, Iminoarginine, Caryophyllene alpha-oxide, Indolelactic acid, Chlorpheniramine, This compound , Sphingosine, and Dicyclomine | nih.gov |

Structural Analogues and Derivatives of Palustradienal

Related Abietane-type Diterpenoids

Abietane (B96969) diterpenoids are widely distributed in nature, often found in plant resins and extracts. These compounds exhibit a variety of functional groups and saturation levels on the core abietane skeleton.

Relationship with Palustradiene (B1203301), Palustradienol (B1251280), and Palustric Acid

Palustradienal is structurally related to palustradiene, palustradienol, and palustric acid, representing different oxidation states at the C-18 position of the abietane skeleton. Palustradiene is the hydrocarbon precursor, followed by the alcohol (palustradienol), the aldehyde (this compound), and finally the carboxylic acid (palustric acid). This represents a common oxidation series observed in the biosynthesis of diterpene resin acids. Palustradiene has been reported in Salvia phlomoides. nih.gov Palustric acid is a diterpenoid found in P. resinosa. caymanchem.com

Co-occurrence with Other Aldehydic Diterpenoids (e.g., Sandaracopimaradienal, Isopimaradienal, Abietadienal, Neoabietadienal)

This compound has been observed to co-occur with other aldehydic diterpenoids in certain plant species. For instance, seeds of Abies species have been found to contain a variety of diterpenes, including the olefins pimaradiene, abietadiene, and palustradiene; the alcohols abietadienol and palustradienol; the aldehydes abietadienal and this compound; and the diterpene resin acids sandaracopimaric acid, abietic acid, neoabietic acid, levopimaric acid, and palustric acid. researchgate.net Other co-occurring aldehydic diterpenoids in natural sources include sandaracopimarinal (sandaracopimaradienal) and isopimaradienal. nih.govnih.govchem960.comchem960.complantaedb.com Abietadienal (Abietal) is also a known related compound. nih.gov

A table illustrating the co-occurrence of these diterpenoids in Abies seeds is presented below, based on reported research findings. researchgate.net

| Compound Name | Compound Class | Co-occurrence in Abies seeds |

| This compound | Aldehyde | Yes |

| Palustradiene | Olefin | Yes |

| Palustradienol | Alcohol | Yes |

| Palustric Acid | Carboxylic Acid | Yes |

| Sandaracopimaric Acid | Carboxylic Acid | Yes |

| Abietic Acid | Carboxylic Acid | Yes |

| Neoabietic Acid | Carboxylic Acid | Yes |

| Levopimaric Acid | Carboxylic Acid | Yes |

| Pimaradiene | Olefin | Yes |

| Abietadiene | Olefin | Yes |

| Abietadienol | Alcohol | Yes |

| Isopimaradienal | Aldehyde | Yes (in some species) |

| Neoabietadienal | Aldehyde | Yes (in some species) |

Interconversion Pathways among Related Diterpenoids

The interconversion among abietane-type diterpenoids, including this compound and its related compounds, is part of their complex biosynthetic pathways in plants. These pathways typically involve a series of enzymatic reactions, including cyclization of a precursor like geranylgeranyl diphosphate (B83284) (GGPP) by diterpene synthases (diTPSs), followed by oxidation steps catalyzed by cytochrome P450 monooxygenases (P450s). nih.govbiorxiv.org The oxidation series from hydrocarbon (e.g., palustradiene) to alcohol (palustradienol), aldehyde (this compound), and carboxylic acid (palustric acid) at specific carbon positions (like C-18) is a common transformation mediated by these enzymes. nih.gov Studies on enzymes like CYP720B4 have shown activity in catalyzing consecutive oxidations in the biosynthesis of diterpene acids from their corresponding olefins, alcohols, and aldehydes, including precursors of palustric acid. nih.gov

Biotechnological Production of this compound Analogues

Biotechnological approaches, such as metabolic engineering in microorganisms like yeast and Escherichia coli, are being explored for the sustainable production of diterpenoids, including structural analogues of this compound. biorxiv.orgjmb.or.krnih.gov While direct reports on the biotechnological production of this compound specifically are limited in the search results, research on the production of other abietane-type diterpenoids and their precursors highlights the potential of these methods. For example, strategies involving the engineering of diterpene synthases and cytochrome P450 enzymes in yeast have been successfully applied to produce various diterpenoids, including intermediates relevant to the biosynthesis of abietane compounds. biorxiv.orgnih.gov Plant cell and tissue cultures, particularly from Salvia species known for their diterpenoid production, are also being investigated to enhance the accumulation of these compounds. mdpi.com These biotechnological advancements offer promising avenues for the controlled and potentially large-scale production of this compound analogues for research and potential applications.

Advanced Research Directions and Future Perspectives on Palustradienal

Genomic and Proteomic Investigations of Biosynthetic Machinery

Future research on palustradienal's biosynthesis will likely involve detailed genomic and proteomic investigations. Genomics, the study of an organism's complete set of genetic instructions, and proteomics, the large-scale study of proteins, are complementary approaches to understanding biological processes. nautilus.bioisaaa.org Genomic analysis can identify the genes encoding the enzymes involved in the synthesis of this compound. isaaa.orgbig.ac.cn By sequencing the genome of organisms known to produce this compound, researchers can pinpoint the specific genes responsible for this metabolic pathway. isaaa.orgbig.ac.cn Proteomics then allows for the study of the actual proteins produced from these genes, providing insights into their structure, function, and interactions within the biosynthetic machinery. nautilus.bionih.gov This can involve identifying and quantifying the enzymes at different stages of this compound production and understanding how they interact to facilitate the synthesis. bidmc.org Such investigations can reveal regulatory mechanisms controlling the pathway and potential bottlenecks in production.

Advanced Spectroscopic and Spectrometric Method Development

Advanced spectroscopic and spectrometric techniques are crucial for the detailed analysis of this compound, enabling its identification, structural elucidation, and quantification with high sensitivity and resolution. mdpi.comexcedr.comazooptics.com

Integration of hyphenated techniques for enhanced resolution and sensitivity

The integration of hyphenated techniques is a key area for advancing this compound analysis. Hyphenated techniques combine separation methods, such as liquid chromatography (LC) or gas chromatography (GC), with spectroscopic or spectrometric detection methods, like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ijpsjournal.comactascientific.comnih.govscientiaricerca.com This coupling allows for the separation of complex mixtures containing this compound, followed by its specific detection and structural characterization. ijpsjournal.comactascientific.comnih.govscientiaricerca.com Techniques like LC-MS, GC-MS, LC-NMR, and even more complex systems like LC-NMR-MS or LC-PDA-NMR-MS offer enhanced resolution and sensitivity compared to standalone methods. actascientific.comnih.govscientiaricerca.com This is particularly valuable for analyzing this compound in complex biological or environmental samples where it may be present at low concentrations alongside numerous other compounds. LC-MS, for instance, is widely used for complex mixture analysis in various fields due to its exceptional sensitivity and selectivity. ijpsjournal.com

Comprehensive Ecological Role Elucidation

Understanding the comprehensive ecological role of this compound is another critical area for future research. This involves investigating how this compound functions within its natural environment and its interactions with other organisms and the ecosystem. frontiersin.orgresearchgate.netbritishecologicalsociety.org Research in chemical ecology can explore if this compound acts as a signaling molecule, a defense compound against herbivores or pathogens, or plays a role in mediating interactions between different species. frontiersin.orgresearchgate.net Studies could involve analyzing the presence and concentration of this compound in different tissues of the producing organism, at various life stages, and under different environmental conditions. frontiersin.orgresearchgate.net Investigating its effects on other organisms in the ecosystem, such as microbes, insects, or other plants, would provide insights into its ecological significance. frontiersin.orgresearchgate.netethz.ch Paleoecology, which studies past environments and ecosystems, can also offer context for understanding the long-term ecological dynamics related to organisms that produce such compounds. frontiersin.orgbritishecologicalsociety.org

Synthetic Biology Approaches for Sustainable Production

Synthetic biology offers promising avenues for the sustainable production of this compound. researchgate.netnih.govhudsonlabautomation.comfrontiersin.org By engineering microorganisms or plants, researchers can create biological systems capable of producing this compound in a controlled and efficient manner. researchgate.netnih.govhudsonlabautomation.comfrontiersin.org This can involve introducing the genes responsible for this compound biosynthesis into a suitable host organism, such as bacteria or yeast, and optimizing the metabolic pathways for high yield. researchgate.netnih.govhudsonlabautomation.com Synthetic biology tools can be used to design and construct new genetic circuits and pathways, or to modify existing ones, to enhance the production of the target compound. researchgate.netnih.gov This approach can potentially overcome limitations associated with extracting this compound from its natural sources, which may be slow-growing or geographically restricted. hudsonlabautomation.com Engineered microorganisms can utilize renewable feedstocks, contributing to a more sustainable production process. hudsonlabautomation.comfrontiersin.org

Development of Standardized Reference Materials

Standardized reference materials (SRMs) and certified reference materials (CRMs) are critical components in analytical chemistry and scientific research, providing benchmarks for accurate calibration, quantification, and method validation jctlm.orginorganicventures.com. They ensure the reliability and comparability of results across different laboratories and studies jctlm.org. The development of such materials involves rigorous processes including material sourcing, characterization, homogeneity and stability testing, and certification by an authoritative body usp.organton-paar.com.

This compound, a diterpene compound, has been identified and quantified in various biological matrices using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography coupled to Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS) nih.govresearchgate.net. The application of these methods for the detection and quantification of this compound in research contexts, such as metabolomic analysis of plants or the study of conifer seed composition, inherently relies on the use of analytical standards for identification and calibration nih.govresearchgate.net. In studies analyzing terpene profiles, internal standards and authentic terpene standards are typically employed to correct for response factors and enable quantification researchgate.net.

While the detection and measurement of this compound in research indicate the use of some form of reference standard by individual laboratories, detailed published information specifically outlining the comprehensive development process of a widely available, certified standardized reference material for this compound was not found in the provided search results. The development of SRMs often involves establishing high-purity materials, performing extensive characterization using orthogonal methods (such as NMR, MS, IR, and chromatography), assessing homogeneity and long-term stability, and providing documentation like Certificates of Analysis (CoA) with certified property values and uncertainties usp.organton-paar.comeurofins.com.

The existence of reference standards for structurally related diterpenes, such as Palustric acid, which are available for environmental testing, suggests that the methodologies for developing standards for this class of compounds are established lgcstandards.com. However, the specific efforts towards creating a standardized reference material for this compound for broader scientific or potentially regulatory applications are not detailed in the available information. The need for such standardized materials becomes more pronounced as research into the compound progresses and its potential significance is further explored, necessitating highly accurate and comparable measurements across studies.

Q & A

Q. How to address peer-review critiques about incomplete this compound mechanistic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.